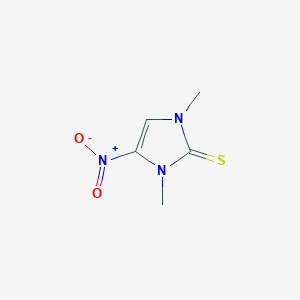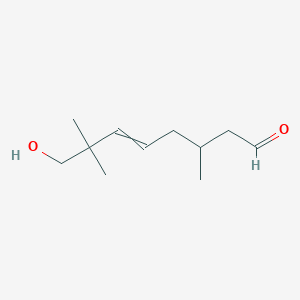
8-Hydroxy-3,7,7-trimethyloct-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3,7,7-trimethyloct-5-enal is a chemical compound with the molecular formula C11H20O2 It is characterized by the presence of a hydroxyl group, a double bond, and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,7,7-trimethyloct-5-enal typically involves the reaction of specific precursors under controlled conditions. One common method involves the oxidation of 8-Hydroxy-3,7,7-trimethyloct-5-ene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3,7,7-trimethyloct-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: 8-Hydroxy-3,7,7-trimethyloct-5-enoic acid.
Reduction: 8-Hydroxy-3,7,7-trimethyloct-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-3,7,7-trimethyloct-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,7,7-trimethyloct-5-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-3,7,7-trimethyloct-5-enol: Similar structure but with a primary alcohol instead of an aldehyde.
8-Hydroxy-3,7,7-trimethyloct-5-enoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
8-Hydroxy-3,7,7-trimethyloct-5-enal is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
194938-63-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
8-hydroxy-3,7,7-trimethyloct-5-enal |
InChI |
InChI=1S/C11H20O2/c1-10(6-8-12)5-4-7-11(2,3)9-13/h4,7-8,10,13H,5-6,9H2,1-3H3 |
InChI Key |
DQNUSTTZCFJWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC(C)(C)CO)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



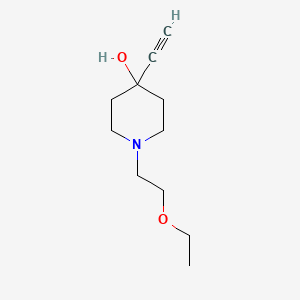

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
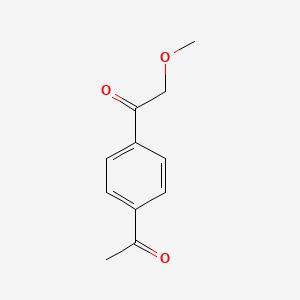
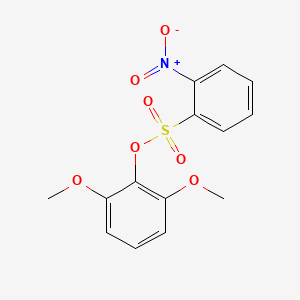
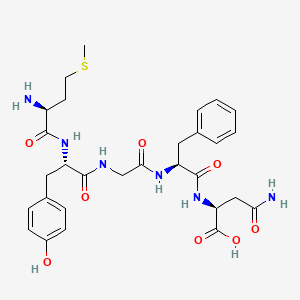
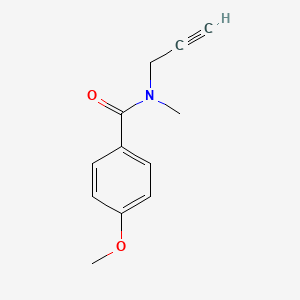

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
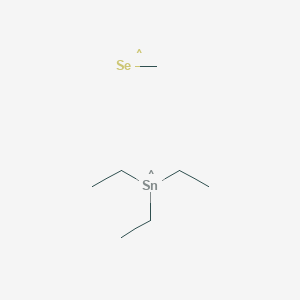
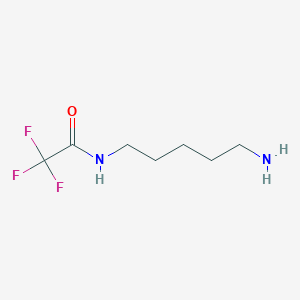
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
